sodium 3-(1H-1,2,3-triazol-1-yl)propanoate
Overview
Description
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate is a useful research compound. Its molecular formula is C5H6N3NaO2 and its molecular weight is 163.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate primarily targets the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide. Inhibition of this enzyme can lead to a decrease in the production of stomach acid, making it a potential target for the treatment of conditions like ulcers and glaucoma .
Mode of Action
The compound interacts with its target through direct binding with the active site residues of the Carbonic Anhydrase-II enzyme . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in the compound contributes to its overall activity . This interaction results in the inhibition of the enzyme, thereby disrupting its normal function .
Result of Action
The primary result of the action of this compound is the inhibition of the Carbonic Anhydrase-II enzyme . This inhibition can lead to a decrease in the production of stomach acid and intraocular fluid, potentially providing therapeutic benefits in conditions like ulcers and glaucoma .
Biochemical Analysis
Biochemical Properties
Sodium 3-(1H-1,2,3-triazol-1-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, 1,2,3-triazoles are known to exhibit high chemical stability and strong dipole moments, which facilitate their interactions with biomolecules . This compound can form hydrogen bonds and mimic amide bonds, making it a versatile compound in biochemical studies .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable interactions with cellular proteins can lead to changes in cell function and behavior . For example, it may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with them. This interaction can lead to changes in gene expression and protein function . The strong dipole moment and hydrogen bonding ability of the compound play a crucial role in its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its high stability, which means it does not degrade easily under acidic or basic conditions . Long-term studies have shown that the compound can maintain its activity and continue to influence cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic functions . At higher doses, it may cause toxic or adverse effects, including disruptions in cellular processes and potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels . The compound’s ability to mimic amide bonds allows it to participate in biochemical reactions that are crucial for cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s strong dipole moment and hydrogen bonding ability facilitate its transport across cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions and cellular processes .
Properties
IUPAC Name |
sodium;3-(triazol-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Na/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDDHLAYOKFQAP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N3NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-20-7 | |
Record name | sodium 3-(1H-1,2,3-triazol-1-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.